2-Methyl-1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one

Fragrance Chemistry Synthetic Intermediate Procurement Evaluation

2-Methyl-1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one, with the CAS Registry Number 84604-47-7, is a monocyclic ketone compound (C13H22O) belonging to the class of alkyl-substituted cyclohexenyl ketones. Its structure features a 2-cyclohexen-1-yl core with methyl and isobutyryl substituents.

Molecular Formula C13H22O
Molecular Weight 194.31 g/mol
CAS No. 84604-47-7
Cat. No. B12683729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one
CAS84604-47-7
Molecular FormulaC13H22O
Molecular Weight194.31 g/mol
Structural Identifiers
SMILESCC1=CC(CC(C1)(C)C)C(=O)C(C)C
InChIInChI=1S/C13H22O/c1-9(2)12(14)11-6-10(3)7-13(4,5)8-11/h6,9,11H,7-8H2,1-5H3
InChIKeyWIAFBAKTXDPMOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one (CAS 84604-47-7): Core Chemical Identity for Procurement


2-Methyl-1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one, with the CAS Registry Number 84604-47-7, is a monocyclic ketone compound (C13H22O) belonging to the class of alkyl-substituted cyclohexenyl ketones . Its structure features a 2-cyclohexen-1-yl core with methyl and isobutyryl substituents. Basic reported physicochemical data include a molecular weight of 194.31 g/mol, a boiling point of 252.3 °C at 760 mmHg, a flash point of 96.8 °C, a density of 0.88 g/cm³, and a refractive index of 1.453 . This compound is commercially cataloged for use as a synthetic intermediate and, based on its structural class, is of interest in fragrance and flavor research, though specific quantitative performance metrics relative to direct analogs are not established in the open literature .

Procurement Risk for 2-Methyl-1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one: Why In-Class Analogs Are Not Guaranteed Replacements


Cyclohexenyl ketones form a broad class of fragrance and flavor intermediates where even minor structural modifications critically alter organoleptic character, physicochemical stability, and biological target interactions. For a procurement decision involving CAS 84604-47-7, generic substitution with a material like 1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one (CAS 84604-63-7) would replace a branched isobutyryl side-chain with a linear propionyl group . This alters the compound's steric profile, boiling point (238.4°C vs. 252.3°C), and odor profile, potentially invalidating an optimized formulation. Without direct, same-assay comparative data for the target compound, the risk of performance drift, regulatory re-qualification, or reformulation failure is high when substituting any analog .

Quantitative Evidence Guide for 2-Methyl-1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one: Comparator-Based Differentiation Analysis


Critical Finding: Absence of Public, Direct, Quantitative Comparator Data for CAS 84604-47-7

A systematic search of primary literature, patents, and authoritative databases (excluding vendor-only aggregators) was conducted to identify head-to-head quantitative differentiation data for 2-Methyl-1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one against its closest analogs, such as 1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one (CAS 84604-63-7) and other in-class cyclohexenyl ketones. This search yielded no results that satisfy the core evidence admission rules. No comparative assay data (e.g., GC-O, biochemical assays, stability studies) with quantifiable differences for the target compound versus a named comparator were found in the permissible source pool [1].

Fragrance Chemistry Synthetic Intermediate Procurement Evaluation

Application Scenarios for 2-Methyl-1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one Based on Foundational Physical Data


Use as a Defined Synthetic Intermediate When Structural Identity is Critical

Because no specific performance differentiation is documented, the primary rationale for selecting this compound is its unique molecular identity (C13H22O, CAS 84604-47-7) for use as a synthetic building block or analytical standard. If a process or assay explicitly requires the 2-methylpropan-1-one substitution pattern on the 3,5,5-trimethyl-2-cyclohexen-1-yl core, procurement of this specific CAS number is mandatory to ensure experimental reproducibility .

Formulation Development Where Physicochemical Parameters Are the Primary Selection Criterion

The compound's documented boiling point (252.3 °C) and flash point (96.8 °C) provide a basis for selection in solvent-blend or fragrance-accord development where thermal processing or safety profiles are paramount . However, this use is not uniquely justified over a structurally similar analog unless the exact boiling point range is a fixed parameter in the formulation.

Research on Structure-Odor Relationships in Cyclohexenyl Ketones

As a pure compound within a series of trimethylcyclohexenyl ketones, CAS 84604-47-7 can be a necessary tool for fundamental research to map how the isobutyryl side-chain influences odor character or receptor binding compared to the propionyl analog (CAS 84604-63-7) . This scenario is prospective, as the data to support such a specific selection does not yet exist in the public domain.

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